molecular formula C11H15NO B7967690 (1-Pyridin-2-yl-cyclopentyl)-methanol

(1-Pyridin-2-yl-cyclopentyl)-methanol

Cat. No.: B7967690
M. Wt: 177.24 g/mol
InChI Key: NQXVUFAYASZGFN-UHFFFAOYSA-N
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Description

(1-Pyridin-2-yl-cyclopentyl)-methanol is a bicyclic organic compound featuring a cyclopentane ring substituted with a pyridin-2-yl group and a hydroxymethyl (-CH2OH) moiety. This structure suggests applications in medicinal chemistry (e.g., as a ligand or bioactive intermediate) or materials science.

Properties

IUPAC Name

(1-pyridin-2-ylcyclopentyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-9-11(6-2-3-7-11)10-5-1-4-8-12-10/h1,4-5,8,13H,2-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXVUFAYASZGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Pyridin-2-yl-cyclopentyl)-methanol typically involves the reaction of cyclopentylmagnesium bromide with 2-pyridinecarboxaldehyde. The reaction is carried out in an anhydrous ether solution under an inert atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

(1-Pyridin-2-yl-cyclopentyl)-methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of (1-Pyridin-2-yl-cyclopentyl)-methanone.

    Reduction: Formation of this compound.

    Substitution: Formation of (1-Pyridin-2-yl-cyclopentyl)-methyl halides or amines.

Scientific Research Applications

(1-Pyridin-2-yl-cyclopentyl)-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Pyridin-2-yl-cyclopentyl)-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

(a) Methanol (CH3OH)
  • Molecular Weight: 32.04 g/mol (pure methanol) .
  • Boiling Point : 64.7°C .
  • Solubility : Fully miscible in water .
  • Key Differences: (1-Pyridin-2-yl-cyclopentyl)-methanol’s larger molecular framework (C11H15NO, ~177 g/mol) reduces volatility (estimated boiling point >200°C) and water solubility compared to methanol. The hydrophobic cyclopentyl and pyridinyl groups likely limit miscibility in polar solvents.
(b) (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc)
  • Molecular Weight : ~364 g/mol (calculated from synthesis yield).
  • Structure: Cyclopropane core with phenyl, tert-butylphenoxy, and pyrrolidinyl-methanone substituents.
  • Synthesis Yield : 71% (diastereomeric ratio 6:1).
  • Key Differences: Ring Strain: Cyclopropane (high ring strain) vs. cyclopentane (lower strain) influences reactivity and stability. Functional Groups: Methanone (ketone) and ether groups in 15cc contrast with the hydroxymethyl group in the target compound, altering solubility (15cc is a hydrophobic oil) and reactivity (e.g., ketones undergo nucleophilic additions; alcohols participate in esterifications).

Physicochemical Properties (Inferred)

Property This compound Methanol Compound 15cc
Molecular Weight (g/mol) ~177 32.04 ~364
Boiling Point (°C) 200–250 (estimated) 64.7 >250 (estimated)
Water Solubility Low to moderate High Very low
Synthesis Yield Not reported N/A 71%

Stereochemical Considerations

  • Compound 15cc : Synthesized as a 6:1 diastereomeric mixture due to stereogenic centers in the cyclopropane ring and substituents .
  • This compound: The cyclopentane ring may exhibit chair or envelope conformations, but stereoisomerism depends on substitution patterns (e.g., cis/trans hydroxymethyl and pyridinyl groups). No experimental data on its stereochemistry are available.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Pyridin-2-yl-cyclopentyl)-methanol
Reactant of Route 2
(1-Pyridin-2-yl-cyclopentyl)-methanol

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